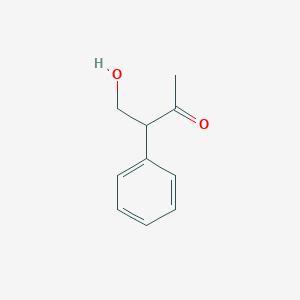

4-Hydroxy-3-phenylbutan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62559-37-9 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.2 g/mol |

IUPAC Name |

4-hydroxy-3-phenylbutan-2-one |

InChI |

InChI=1S/C10H12O2/c1-8(12)10(7-11)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3 |

InChI Key |

LXZMKGWDPDBHSO-UHFFFAOYSA-N |

SMILES |

CC(=O)C(CO)C1=CC=CC=C1 |

Canonical SMILES |

CC(=O)C(CO)C1=CC=CC=C1 |

Origin of Product |

United States |

Asymmetric Reduction with Ketoreductases Kreds

The asymmetric reduction of a prochiral ketone, such as benzylacetone (B32356) or a related precursor, is a common and efficient biocatalytic strategy. Commercially available and enantiocomplementary KREDs, such as Evo200 and Evo030, have been successfully employed. csic.esnih.gov These enzymes can reduce the carbonyl group with exquisite stereocontrol, leading to the formation of all four possible diastereomers of related γ-nitro alcohols from the corresponding γ-nitro ketones with excellent diastereomeric and enantiomeric ratios (>97:3 d.r. and e.r.). csic.esnih.gov

Engineered enzymes have also shown significant promise. A mutant secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH) was developed that is highly active and stereoselective for reducing benzylacetone. oup.comresearchgate.net This biocatalyst produces (S)-4-phenyl-2-butanol with an enantiomeric excess exceeding 99%. oup.comresearchgate.net Similarly, whole-cell biocatalysts, such as the yeast Lodderomyces elongisporus, can mediate the bioreduction of benzylacetone with excellent enantiomeric purity (>99% ee). acs.org

Table 2: Biocatalytic Reduction for Synthesis of Chiral Phenylbutanols

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| KREDs (Evo200, Evo030) | γ-nitro ketones | All four diastereomers | >97% | csic.esnih.gov |

| W110A TeSADH | Benzylacetone | (S) | >99% | oup.comresearchgate.net |

| Lodderomyces elongisporus (whole cells) | Benzylacetone | (S) | >99% | acs.org |

Enzymatic Kinetic Resolution

Kinetic resolution is a widely used method for separating racemic mixtures. This technique relies on the differential rate of reaction of a chiral catalyst, typically an enzyme, with the two enantiomers of a racemic substrate.

Baeyer-Villiger monooxygenases (BVMOs) are particularly well-suited for the kinetic resolution of racemic α-alkyl benzyl (B1604629) ketones like 3-phenylbutan-2-one. rug.nl These enzymes catalyze the enantioselective oxidation of the ketone to an ester. By carefully selecting the specific BVMO, one enantiomer of the ketone is preferentially oxidized, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. For example, phenylacetone (B166967) monooxygenase (PAMO) and a mutant thereof (M446G PAMO) have been used to resolve racemic 3-phenylbutan-2-one, yielding the chiral ketone and the corresponding ester product with excellent enantiopurity (E value = 112 for M446G PAMO). rug.nl

Chiral Chromatography

For analytical validation of stereochemical purity and for preparative-scale separation, chiral chromatography is an indispensable tool. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the standard method for separating the (R)- and (S)-enantiomers of 4-hydroxy-3-phenylbutan-2-one. This technique allows for the accurate determination of enantiomeric excess in the products obtained from asymmetric synthesis or chiral resolution.

Stereochemical Aspects and Asymmetric Synthesis of Hydroxylated Phenylbutanones

Elucidation of Stereoisomerism in Hydroxylated Phenylbutanone Systems

The compound 4-hydroxy-3-phenylbutan-2-one possesses a single stereocenter at the C3 position, which is bonded to a hydroxyl group, a phenylmethyl (benzyl) group, and a methyl ketone group. Due to this chiral center, the molecule can exist as a pair of enantiomers: (R)-4-hydroxy-3-phenylbutan-2-one and (S)-4-hydroxy-3-phenylbutan-2-one. fda.gov The spatial arrangement of the substituents around this stereocenter determines the molecule's three-dimensional structure and its interaction with other chiral molecules, including biological receptors. This stereoisomerism is critical as the enantiomers can exhibit different biological activities and sensory properties. researchgate.net For instance, the (S)-isomer is reported to have a strong, sweet, and floral aroma, while the (R)-isomer has a weaker fruity and green odor. researchgate.net

The absolute configuration of these stereoisomers is typically determined using analytical techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases or by analyzing their corresponding Mosher's esters (MTPA esters). researchgate.net Polarimetry, which measures the rotation of plane-polarized light, and nuclear magnetic resonance (NMR) with chiral solvating agents are also employed to validate the stereochemical integrity and enantiomeric purity of the synthesized compounds.

Enantioselective Synthesis Techniques

The synthesis of specific, enantiomerically pure stereoisomers of this compound is a significant goal in synthetic organic chemistry, driven by the distinct properties of each enantiomer. researchgate.net Asymmetric synthesis techniques are employed to selectively produce one enantiomer over the other, a process crucial for applications in fragrance and pharmaceutical industries. researchgate.net

Asymmetric catalysis using chiral metal complexes is a powerful strategy for the enantioselective synthesis of hydroxylated phenylbutanones. These methods involve a chiral ligand that coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

One effective method involves the asymmetric epoxidation of an enone precursor, 1-phenyl-3-buten-2-one, followed by the hydrogenolysis of the resulting α,β-epoxyketone. researchgate.net For example, using a chiral lanthanum-BINOL-Ph₃P=O complex as a catalyst with tert-butyl hydroperoxide as the oxidant, (3R,4S)-3,4-epoxy-4-phenylbutan-2-one can be produced with approximately 90% yield and 97% enantiomeric excess (ee). researchgate.netresearchgate.net Subsequent reduction of this epoxyketone using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere yields (R)-3-hydroxy-4-phenylbutan-2-one in about 80% yield and over 90% ee. researchgate.netresearchgate.net

Other notable catalytic systems include:

Sharpless Asymmetric Dihydroxylation: This method can be applied to silyl (B83357) enol ethers. The use of AD-mix-β can produce (R)-3-hydroxy-4-phenylbutan-2-one with an 80% ee, while AD-mix-α yields the (S)-isomer with a 62% ee. researchgate.net

Shi's Asymmetric Epoxidation: Using a fructose-derived chiral ketone (Shi's catalyst) with oxone as the oxidant provides another route to the (R)-enantiomer with 73% ee. researchgate.net

Nickel-Catalyzed Michael Addition: A complex of Ni(acac)₂ and a chiral Ph-BOX ligand (L1) has been used to catalyze the asymmetric Michael addition, achieving high enantioselectivity (up to 91% ee) at low temperatures (-20 °C). rsc.org

Yttrium-Catalyzed Aldol (B89426) Condensation: The combination of yttrium triflate (Y(OTf)₃) and a chiral salazin ligand can catalyze the asymmetric aldol condensation of aromatic aldehydes and ketones, producing chiral β-hydroxy ketones with up to 98% ee. mdpi.com

| Catalytic System | Precursor | Product | Yield | Enantiomeric Excess (ee) |

| La-BINOL-Ph₃P=O / H₂/Pd-C | 1-Phenyl-3-buten-2-one | (R)- or (S)-3-hydroxy-4-phenylbutan-2-one | ~80% | >90% |

| AD-mix-β | Silyl enol ether of phenylacetone (B166967) | (R)-3-hydroxy-4-phenylbutan-2-one | - | 80% |

| AD-mix-α | Silyl enol ether of phenylacetone | (S)-3-hydroxy-4-phenylbutan-2-one | - | 62% |

| Shi's Catalyst / Oxone | Silyl enol ether of phenylacetone | (R)-3-hydroxy-4-phenylbutan-2-one | - | 73% |

| Ni(acac)₂-Ph-BOX | β-Keto esters and nitroalkenes | Michael adduct | up to 97% | up to 91% |

| Y(OTf)₃-Salazin | Aromatic aldehydes and acetone (B3395972) | (R)-β-Hydroxy ketones | up to 98% | up to 98% |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. ucl.ac.uk Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity, which minimizes the need for protecting groups and reduces waste. ucl.ac.ukacs.org

Enzymes, particularly ketoreductases and alcohol dehydrogenases (ADHs), are widely used for the asymmetric reduction of prochiral ketones to produce chiral alcohols. acs.org Whole-cell biocatalysts, such as Saccharomyces cerevisiae (baker's yeast), Candida parapsilosis, and various Pichia and Rhodotorula species, are effective for these transformations. nih.govresearchgate.net

For instance, the asymmetric reduction of 4-phenyl-2-butanone derivatives using ketoreductases from Lactobacillus species can achieve greater than 90% ee. The biotransformation of α,β-unsaturated ketones (enones) using Saccharomyces cerevisiae can proceed via two different pathways: a direct reduction of the carbon-carbon double bond or a cascade reaction involving the displacement of a leaving group followed by reduction. researchgate.net For example, the bioreduction of (Z)-3-(azidomethyl)-4-phenyl-3-buten-2-one with baker's yeast yields (R)-4-azido-3-benzylbutan-2-one with >99% ee. researchgate.net

Furthermore, deracemization processes using whole cells of Candida parapsilosis ATCC 7330 have proven effective for producing single-enantiomer products. researchgate.net This method involves the selective oxidation of one enantiomer from a racemic mixture, leaving the other enantiomer in high optical purity. researchgate.net

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, such as benzaldehyde (B42025) lyase (BAL) and transketolase (TK), are powerful tools for asymmetric carbon-carbon bond formation. researchgate.netmdpi.com These enzymes catalyze benzoin (B196080) or acyloin-type condensation reactions, which involve the "umpolung" (reversal of polarity) of a carbonyl group, turning it into a nucleophile. mdpi.com This strategy is ideal for synthesizing α-hydroxy ketones like this compound. researchgate.net

Benzaldehyde lyase from Pseudomonas fluorescens can catalyze the carboligation of benzaldehyde and other aldehydes. researchgate.net For example, it can couple an aromatic aldehyde (acceptor) with an aliphatic aldehyde (donor) to form chiral α-hydroxy ketones. researchgate.net Similarly, transketolase has been engineered through directed evolution to accept aromatic aldehydes as substrates. rsc.org Engineered variants of transketolase from Geobacillus stearothermophilus can catalyze the reaction between hydroxypyruvate (as a donor) and arylalkanals like 3-phenylpropanal (B7769412) to form the corresponding 1,3-dihydroxyketones with excellent stereoselectivity (>99% ee). rsc.org These enzymatic cascades represent a highly atom-efficient and stereoselective route to complex chiral building blocks. tudelft.nl

When a molecule already contains a stereocenter, the formation of a new stereocenter or the introduction of a heteroatom requires control over the diastereoselectivity of the reaction. This is crucial in the synthesis of more complex analogs of hydroxylated phenylbutanones.

One strategy involves the diastereoselective reduction of a precursor containing an existing chiral center. A formal synthesis of (+)-(S)-kurasoin B utilizes this approach, starting from (S)-phenyllactic acid. The key step is the reduction of a β-keto sulfoxide (B87167) intermediate using diisobutylaluminum hydride (DIBAH) in the presence of zinc bromide (ZnBr₂). This reaction proceeds with high diastereoselectivity, yielding a diol intermediate with 97% ee, which is then converted to (3R)-3-hydroxy-4-phenylbutan-2-one.

Another approach involves the stereoselective opening of an epoxide ring. The synthesis of aminophosphonates, for example, can start from β-keto phosphonates which are converted into chiral oxiranes. frontiersin.org The subsequent acid-promoted opening of the epoxide ring by a heteroatom nucleophile, such as an azide (B81097) or bromide, can proceed with high diastereoselectivity, allowing for the controlled installation of a new carbon-heteroatom bond. frontiersin.org The stereochemical outcome of such additions to carbonyls or epoxides adjacent to a stereocenter can often be predicted using models like the Felkin-Ahn or chelation-control models, which consider the steric and electronic effects of the substituents on the chiral center. researchgate.net

Biocatalytic Pathways for Stereocontrol

Strategies for Enantiomeric Excess Enhancement and Chiral Resolution

The biological and sensory properties of this compound are intrinsically linked to its stereochemistry. The (S)-enantiomer is noted for a strong, sweet, and floral aroma, whereas the (R)-enantiomer possesses a significantly weaker, fruity, and green odor. researchgate.netleffingwell.com This differentiation necessitates the development of stereoselective synthetic routes and effective resolution techniques to access enantiomerically pure forms of the compound. Research has focused on several key strategies, including asymmetric synthesis, biocatalytic reductions, and enzymatic kinetic resolution, to enhance enantiomeric excess (ee) and resolve racemic mixtures.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct pathway to enantiomerically enriched hydroxylated phenylbutanones, bypassing the need for resolving racemic mixtures. Key methods include the stereoselective transformation of prochiral substrates using chiral catalysts or reagents.

Chemical Reactivity and Mechanistic Transformations of Hydroxylated Phenylbutanones

Reactivity of the Carbonyl Group

The carbonyl group in 4-hydroxy-3-phenylbutan-2-one is a primary site for chemical reactions, undergoing nucleophilic additions and being susceptible to electrophilic activation.

Nucleophilic addition to the carbonyl group of this compound is a fundamental process for forming new carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of these additions is of significant interest, and can often be predicted using established conformational models. bham.ac.uk For α-hydroxy ketones, the Felkin-Anh model is a widely accepted framework for predicting the stereoselectivity of nucleophilic attack. bham.ac.uk This model posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions, and the nucleophile then attacks the carbonyl carbon from the less hindered face. bham.ac.ukox.ac.uk

In the case of this compound, the substituents at the α-carbon (C-3) are a phenyl group, a hydrogen atom, and a hydroxymethyl group (if considering the C4-OH as part of a larger substituent). The relative steric bulk of these groups will determine the preferred trajectory of nucleophilic attack.

Furthermore, the presence of the hydroxyl group introduces the possibility of chelation control, particularly when using organometallic reagents. acs.orgnih.govresearchgate.net In this scenario, a Lewis acidic metal can coordinate to both the carbonyl oxygen and the hydroxyl oxygen, forming a rigid cyclic intermediate. acs.orgresearchgate.net This chelation can override the predictions of the Felkin-Anh model, leading to the opposite diastereomer. The choice of protecting group for the hydroxyl moiety can influence whether a reaction proceeds via a chelation-controlled or a non-chelation-controlled pathway. acs.orgnih.gov For instance, small protecting groups tend to favor chelation, while bulky silyl (B83357) protecting groups often lead to non-chelation products. acs.orgnih.gov

Illustrative Nucleophilic Addition Reactions:

| Nucleophile | Reaction Conditions | Expected Major Product Stereochemistry | Controlling Model |

|---|---|---|---|

| Grignard Reagents (e.g., CH₃MgBr) | Aprotic solvent (e.g., THF), unprotected hydroxyl | syn-diol | Chelation Control |

| Organolithium Reagents (e.g., C₆H₅Li) | Aprotic solvent (e.g., Et₂O), bulky silyl-protected hydroxyl | anti-diol | Felkin-Anh Model |

| Hydride Reagents (e.g., NaBH₄) | Protic solvent (e.g., MeOH) | Mixture of diastereomers, potentially favoring syn | Felkin-Anh/Chelation influence |

The reactivity of the carbonyl group in this compound can be enhanced through electrophilic activation. This is typically achieved using Lewis acids or Brønsted acids, which coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by weak nucleophiles.

Recent research has highlighted the use of dual catalytic systems to achieve highly stereoselective transformations of α-hydroxy ketones. For example, a combination of a palladium catalyst and a borinic acid can be used for the asymmetric allylation of α-hydroxy ketones. acs.orgchemrxiv.org In this system, the borinic acid acts as a nucleophilic activator of the α-hydroxy ketone, forming a tetracoordinated enediol boronate complex. acs.orgchemrxiv.org This complex then reacts with a π-allyl palladium complex, which is generated from a chiral palladium catalyst. acs.orgchemrxiv.org This dual activation strategy allows for high levels of both diastereoselectivity and enantioselectivity. acs.orgchemrxiv.org

Brønsted base catalysis has also been employed in reactions involving α-hydroxy ketones, where they can act as ester equivalents. unavarra.es Bifunctional Brønsted base catalysts can activate the α-hydroxy ketone, facilitating its conjugate addition to electrophiles like nitroolefins with high stereocontrol. unavarra.es

Transformations Involving the Hydroxyl Functionality

The hydroxyl group at the C-4 position of this compound is a versatile functional handle that can undergo a variety of transformations, including oxidation, reduction, and substitution.

The secondary alcohol of this compound can be oxidized to the corresponding dicarbonyl compound, 1-phenyl-1,2-butanedione. A wide array of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. wikipedia.org

Common oxidizing agents for secondary alcohols include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), Dess-Martin periodinane, and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). wikipedia.org For greener and more catalytic approaches, methods utilizing transition metals such as ruthenium or copper in the presence of a co-oxidant are also available. nih.govacs.org For instance, a copper(I) bromide catalyst with di-tert-butyldiaziridinone as the oxidant can efficiently oxidize secondary alcohols to ketones under mild conditions. nih.gov Another study reports the direct oxidation of secondary alcohols to esters using performic acid, which could be a potential, though less common, transformation for this substrate. rsc.org

| Oxidizing Agent/System | Reaction Conditions | Expected Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), room temperature | 1-Phenyl-1,2-butanedione |

| Dess-Martin Periodinane | Dichloromethane (DCM), room temperature | 1-Phenyl-1,2-butanedione |

| Swern Oxidation ( (COCl)₂, DMSO, Et₃N) | Dichloromethane (DCM), low temperature | 1-Phenyl-1,2-butanedione |

| CuBr / Di-tert-butyldiaziridinone | Acetonitrile, room temperature | 1-Phenyl-1,2-butanedione |

The hydroxyl group in this compound is a secondary alcohol. While the carbonyl group is more readily reduced, selective reduction or deoxygenation of the hydroxyl group can be achieved under specific conditions. The complete deoxygenation of a secondary alcohol to an alkane is a challenging transformation that often requires harsh conditions or multi-step procedures. organic-chemistry.org One method involves the reduction of a derived diphenyl phosphate (B84403) ester with a powerful reducing agent like lithium triethylborohydride. organic-chemistry.org Another approach uses a combination of a zinc iodide and sodium cyanoborohydride for the reductive deoxygenation of secondary alcohols. nih.gov

It is important to note that many common reducing agents will preferentially reduce the ketone functionality. For instance, sodium borohydride (B1222165) will reduce the ketone to a secondary alcohol, yielding a diol. masterorganicchemistry.com Therefore, achieving selective reduction of the existing hydroxyl group would likely require its conversion to a better leaving group followed by a reduction step.

The hydroxyl group of this compound can be converted into other functional groups through nucleophilic substitution reactions. A common strategy is to first convert the hydroxyl group into a good leaving group, such as a tosylate, mesylate, or a halide. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. This tosylate can then be displaced by a variety of nucleophiles in an SN2 reaction.

Direct conversion of the alcohol to a halide is also possible. For instance, α-haloenamines can serve as mild reagents for the transformation of alcohols into the corresponding halides under gentle conditions. researchgate.net The choice of the halogenating agent can be tuned to achieve the desired halide (chloride, bromide, or iodide). researchgate.net The synthesis of chiral tertiary α-hydroxyketones has been achieved through an enantioselective decarboxylative chlorination followed by nucleophilic substitution with a hydroxide (B78521) ion, demonstrating the utility of substitution at the α-position to a ketone. nih.gov

| Reagent | Intermediate | Final Product (with subsequent nucleophile Nu⁻) |

|---|---|---|

| p-Toluenesulfonyl chloride (TsCl), Pyridine | 4-Tosyloxy-3-phenylbutan-2-one | 4-Nu-3-phenylbutan-2-one |

| SOCl₂ | 4-Chloro-3-phenylbutan-2-one | 4-Nu-3-phenylbutan-2-one |

| PBr₃ | 4-Bromo-3-phenylbutan-2-one | 4-Nu-3-phenylbutan-2-one |

Condensation Reactions and Diastereoselectivity

Condensation reactions involving this compound and its derivatives are fundamental in forming new carbon-carbon bonds, often with a high degree of stereocontrol. The diastereoselectivity of these reactions is influenced by various factors including the choice of catalyst, solvent, and the nature of the reactants.

One notable example is the aldol (B89426) condensation. Research has shown that the asymmetric aldol condensation of acetone (B3395972) with various aldehydes, a reaction analogous to those involving phenylbutanones, can be catalyzed by Y(OTf)3-Salazin. This process yields (R)-β-hydroxy ketones with high enantioselectivity. mdpi.com For instance, the reaction of acetone with 4-nitrobenzaldehyde (B150856) using this catalytic system results in the formation of (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one with a 90% enantiomeric excess (ee). mdpi.com

The diastereoselectivity of condensation reactions can be remarkably high. In one-pot condensations of 4-hydroxypyran-2H-ones with enantiopure 2,3-dideoxy-α,β-unsaturated carbohydrate enals, the use of L-proline as a catalyst in ethyl acetate (B1210297) at room temperature has been shown to generate pyrano-pyrones. nih.gov While benzyl-protected carbohydrate enals led to a 1:1 diastereomeric mixture, acyl-protected enals yielded products with moderate to very high diastereoselectivity. nih.gov Specifically, the condensation with acetyl-protected enals proceeded with almost complete diastereoselectivity. nih.gov The proposed mechanism involves a C-1,2-addition of the pyrone onto an in situ generated iminium salt, followed by β-elimination and a 6π-electron electrocyclic process. nih.gov

Thioamide enolates, generated through a Michael addition of organometallics to unsaturated thioamides, have been utilized in threo-selective cross-aldol condensations with aldehydes. acs.org This highlights another strategy to control the stereochemical outcome of aldol-type reactions.

Below is a table summarizing the diastereoselective outcomes of various condensation reactions.

| Reactants | Catalyst/Reagent | Solvent | Product | Diastereomeric/Enantiomeric Ratio |

| 4-hydroxypyran-2H-ones and acetyl-protected carbohydrate enals | L-proline | EtOAc | Pyrano-pyrones | Almost complete diastereoselectivity |

| Acetone and 4-nitrobenzaldehyde | Y(OTf)3-Salazin | - | (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one | 90% ee |

| Acetone and 4-(methylsulfonyl)phenyl)benzaldehyde | Y(OTf)3-Salazin | - | (R)-4-Hydroxy-4-(4-(methylsulfonyl)phenyl)butan-2-one | 92% ee |

| Acetone and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | Y(OTf)3-Salazin | - | (R)-4-Hydroxy-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-one | 87% ee |

Rearrangement Reactions and Their Stereospecificity

Rearrangement reactions of hydroxylated phenylbutanones can proceed with a high degree of stereospecificity, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. These reactions are valuable for accessing a diverse range of molecular architectures.

A significant example is the catalytic enantioselective Amadori-Heyns rearrangement of racemic α-hydroxy ketones with arylamines. researchgate.net This reaction, catalyzed by β-isocupreidine, provides a route to optically active α-arylamino ketones. researchgate.net When 3-hydroxy-4-phenylbutan-2-one (B3191320) undergoes this rearrangement with p-anisidine, the corresponding α-amino ketone is obtained in high yield (82%) and with a notable enantiomeric excess (61% ee). researchgate.net The reaction demonstrates tolerance to a variety of structural and electronic variations in the aniline (B41778) partner, allowing for the synthesis of a broad range of functionalized α-arylamino ketones. researchgate.net However, the enantioselectivity can be influenced by the substitution pattern of the aniline; for instance, ortho-substituted anilines tend to give lower enantioselectivity, likely due to steric hindrance. researchgate.net

Another type of rearrangement is the Wittig rearrangement, which involves the 1,2-shift of an alkyl group in ethers metalated at the alpha position. This rearrangement is understood to proceed through a cleavage-recombination mechanism involving a radical pair, which typically leads to racemization or partial retention of configuration at the migrating carbon atom. researchgate.net

Acid-induced rearrangements have also been observed to proceed with high diastereospecificity. In the synthesis of aminophosphonic acids, an acid-induced rearrangement of an intermediate led to the formation of substituted β-hydroxy-γ-aminoalkylphosphonic acids in a highly diastereospecific manner. frontiersin.org

The table below details the stereochemical outcomes of specific rearrangement reactions.

| Starting Material | Reagent/Catalyst | Reaction Type | Product | Stereochemical Outcome |

| 3-Hydroxy-4-phenylbutan-2-one | p-Anisidine, β-isocupreidine | Amadori-Heyns Rearrangement | α-Arylamino ketone | 82% yield, 61% ee |

| Racemic α-hydroxy ketones | Arylamines, β-isocupreidine | Amadori-Heyns Rearrangement | α-Arylamino ketones | Up to 81% ee |

| Metalated α-ethers | Alkali metals | Wittig Rearrangement | Rearranged ether | Racemization/partial retention |

| Epoxyalkylphosphonates | Acid | Acid-induced Rearrangement | β-Hydroxy-γ-aminoalkylphosphonic acids | High diastereospecificity |

Investigation of Biological Activities and Molecular Mechanisms of Hydroxylated Phenylbutanones

Biological Activity Profiles of Related Hydroxylated Phenylbutanones

Due to the limited direct data on 4-Hydroxy-3-phenylbutan-2-one, examining the biological activities of related hydroxylated phenolic and phenylpropanoid compounds can provide insights into its potential functions. The presence and position of hydroxyl (-OH) groups on a phenyl ring are known to be critical determinants of a compound's biological activity, including its ability to interact with microbial cells and inflammatory pathways. nih.govmdpi.commdpi.comnih.gov Phenolic compounds, which include hydroxylated phenylbutanones, are a large group of plant secondary metabolites recognized for a wide range of pharmacological properties. mdpi.com Their mechanisms of action are profoundly related to the chemical groups attached to the phenolic core. nih.gov

The antimicrobial activity of phenolic compounds is significantly influenced by their chemical structure, particularly the number and position of hydroxyl groups. mdpi.com These groups can interact with microbial enzymes and cell membranes, leading to inhibition of growth or cell death. mdpi.commdpi.com

Gram-positive bacteria are often more susceptible to phenolic compounds than Gram-negative bacteria. nih.gov This is attributed to the absence of an outer membrane and the presence of a thick peptidoglycan layer on their surface, which may allow for easier interaction with the compounds. nih.gov The antibacterial action of phenolics against Gram-positive bacteria can involve several mechanisms, including damage to the cell membrane, inhibition of key enzymes, and interference with energy metabolism. nih.gov For instance, some flavonoids have been shown to inhibit biofilm formation by targeting sortase enzymes in the cytoplasmic membrane of Gram-positive bacteria. nih.gov Lipoglycopeptide antibiotics like dalbavancin (B606935) exhibit bactericidal activity by binding to the D-ala-D-ala portion of peptidoglycan chains, which disrupts cell wall synthesis and leads to cell death. mdpi.com

Table 1: Examples of Hydroxylated/Phenolic Compounds with Activity Against Gram-Positive Bacteria

| Compound/Class | Target Bacteria | Observed Effect/Mechanism | Reference(s) |

| Phenolic Acids | Lactobacillus spp. | Hyperacidification, alteration of cell membrane potential. | nih.gov |

| Flavonoids (e.g., Epigallocatechin gallate) | Staphylococcus spp. | Damage to the bacterial membrane. | frontiersin.org |

| Dalbavancin | S. aureus (including MRSA), Streptococcus spp., E. faecalis | Binds to D-ala-D-ala of peptidoglycan, inhibiting cell wall synthesis. | mdpi.com |

| Furanones | General Gram-positive bacteria | Inhibition of bacterial growth at low concentrations. | google.com |

| Cinnamyl-3,4-dihydroxy-α-cyanocinnamate | General Gram-positive bacteria | High levels of bactericidal activity (100% BLD). | frontiersin.org |

Gram-negative bacteria typically show greater resistance to antimicrobial agents due to their complex outer membrane, which contains lipopolysaccharides (LPS) and acts as a permeability barrier. mdpi.comfrontiersin.org This membrane can prevent or slow the entry of many compounds, including phenolics. mdpi.com Additionally, many Gram-negative bacteria possess efflux pumps that actively expel antimicrobial agents from the cell, further contributing to their resistance. frontiersin.orgnih.gov

Despite these defenses, certain compounds can effectively inhibit Gram-negative bacteria. One strategy involves developing inhibitors for essential bacterial enzymes that have no equivalent in mammals. frontiersin.org For example, UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) is a crucial enzyme in the biosynthesis of Lipid A, a key component of the LPS in the outer membrane of Gram-negative bacteria. frontiersin.org Inhibitors of LpxC can disrupt the outer membrane, leading to bacterial death. frontiersin.org Another approach is to use efflux pump inhibitors in combination with antibiotics to restore the antibiotic's efficacy. nih.gov Some plant flavonoids have also demonstrated the ability to overcome these resistance mechanisms and inhibit Gram-negative bacteria, potentially by targeting DNA gyrase or other intracellular components. mdpi.com

Table 2: Examples of Compounds and Mechanisms for Inhibition of Gram-Negative Bacteria

| Compound/Class | Target Bacteria | Observed Effect/Mechanism | Reference(s) |

| LpxC Inhibitors | E. coli, P. aeruginosa, K. pneumoniae | Inhibition of an essential enzyme (LpxC) in Lipid A biosynthesis, disrupting the outer membrane. | frontiersin.org |

| Efflux Pump Inhibitors | General Gram-negative bacteria | Prevent the expulsion of antibiotics, restoring their activity. | nih.gov |

| 2-hydroxy-9,10-anthraquinone | P. aeruginosa, P. vulgaris, E. coli | Antimicrobial activity demonstrated in MIC and MBC studies. | researchgate.net |

| Plant Flavonoids | E. coli | Multiple mechanisms, including targeting the cell membrane and DNA gyrase. | mdpi.com |

| Naphthoquinones | E. coli, P. aeruginosa, K. pneumoniae | Inhibition of potential efflux pumps. | mdpi.comfrontiersin.org |

The antifungal properties of many natural compounds are linked to the presence and structure of phenolic hydroxyl groups. nih.gov Studies on terpenoids, a major component of essential oils, have shown that a phenolic -OH group is crucial for their ability to penetrate and damage the yeast plasma membrane, leading to high antifungal activity. nih.gov Similarly, hydroxylated biphenyls like magnolol (B1675913) and honokiol (B1673403) have demonstrated significant antifungal effects against various Fusarium species, with their activity being attributed to the specific positioning of the phenol-OH group. plos.org The modification of natural products to enhance their activity is a common strategy; for instance, a synthesized derivative of phloroglucinol, DPPG, showed notable activity against Candida and Aspergillus species. mdpi.com Flavonoids such as quercetin (B1663063) and myricetin (B1677590) are also recognized for their anti-candidal properties. nih.gov

Table 3: Examples of Hydroxylated Compounds with Antifungal Activity

| Compound/Class | Target Fungi | Observed Effect/Mechanism | Reference(s) |

| Phenolic Terpenoids (e.g., thymol, carvacrol) | Saccharomyces cerevisiae | Disruption of cell membrane integrity, dependent on the phenolic -OH group. | nih.gov |

| Honokiol (Hydroxylated biphenyl) | Fusarium spp. | Inhibition of mycelium growth. | plos.org |

| DPPG (Phloroglucinol derivative) | Candida spp., Aspergillus spp. | Impaired hyphal growth and spore germination. | mdpi.com |

| Quercetin-3-O-rutinosides (Flavonoid) | C. albicans, C. krusei | Antifungal activity with MICs of 16 and 32 μg/mL, respectively. | nih.gov |

| 2-hydroxy-9,10-anthraquinone | Malassezia pachydermatis, C. albicans | Antifungal activity demonstrated in MIC studies. | researchgate.net |

Inflammation is a complex biological response, and chronic inflammation is linked to numerous diseases. mdpi.com Many natural phenolic compounds exhibit anti-inflammatory properties by modulating key pathways. mdpi.com The structural characteristics of these compounds, particularly the presence and location of hydroxyl groups, are vital for their activity. nih.govmdpi.com

Research on flavonoids has shown that these molecules can exert anti-inflammatory effects by reducing the production of pro-inflammatory mediators. mdpi.com For example, extracts from Aronia berries, which are rich in phenolic acids and other flavonoids, have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. arvojournals.org This leads to a decrease in the production of nitric oxide (NO), prostaglandins (B1171923) (PGE2), and tumor necrosis factor-alpha (TNF-α), all of which are key players in the inflammatory response. arvojournals.org Studies have also indicated that the hydroxyl groups on the flavonoid structure are indispensable for their anti-inflammatory function, with specific positions enhancing or diminishing their activity. nih.govmdpi.com

Table 4: Examples of Hydroxylated Compounds with Anti-inflammatory Activity

| Compound/Class | Model/System | Mechanism of Action | Reference(s) |

| Aronia Extract (rich in phenolic acids, anthocyanins) | Rat Endotoxin-Induced Uveitis | Suppression of iNOS and COX-2 expression; reduction of NO, PGE2, and TNF-α production. | arvojournals.org |

| Flavonoids (e.g., Luteolin, Quercetin) | In vivo (mice) and in vitro models | Inhibition of TNF-α production; activity is highly dependent on the number and position of hydroxyl groups. | nih.gov |

| 4-(hydroxymethyl)phenylbutan-2-one | In vitro | Demonstrated anti-inflammatory effects. | cymitquimica.com |

| Terpenoids and Saponins | General | Inhibition of key inflammatory enzymes like cyclooxygenases and lipoxygenases. | mdpi.com |

| Thiophene derivative | Rat paw edema and granuloma models | Inhibition of acute and chronic inflammation, comparable to indomethacin. | njppp.com |

Antioxidant Activity and Free Radical Scavenging

The antioxidant properties of hydroxylated phenylbutanones, including this compound, are a subject of scientific interest, primarily attributed to their phenolic structure. The presence of a hydroxyl group on the phenyl ring is thought to contribute significantly to the molecule's capacity to scavenge free radicals, thereby offering potential protection against oxidative stress. smolecule.com Research into related compounds and structural analogs has provided evidence for this activity.

In vitro studies on compounds with similar structures, such as 3-hydroxy-4-phenylbutan-2-one (B3191320), have confirmed their ability to scavenge free radicals. core.ac.uk Phenylbutanones are recognized as components in plants like Rhubarb, which are evaluated for their antioxidative properties. researchgate.net The mechanism of action is believed to involve the donation of a hydrogen atom from the hydroxyl group to neutralize reactive oxygen species (ROS).

Structural analogs like Zingerone (B1684294) [4-(4-Hydroxy-3-methoxyphenyl)-2-butanone] and Eugenol, which are also known for their antioxidant effects, are frequently studied to understand these properties. researchgate.net Their demonstrated ability to scavenge free radicals such as superoxide (B77818) (·O₂⁻) and hydroxyl radicals (·OH) suggests that hydroxylated phenylbutanones could operate through similar mechanisms. researchgate.net The evaluation of antioxidant activity is often conducted using standard assays, as shown in the table below.

Table 1: Common Assays for Evaluating Antioxidant Activity

| Assay Method | Principle |

|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical. bohrium.com |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Evaluates the capacity of a compound to scavenge the ABTS radical cation, measured by a decrease in absorbance. bohrium.com |

| Lipid Peroxidation Inhibition Assay | Assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids, a key process in cellular damage. researchgate.net |

The collective evidence from studies on analogous compounds strongly supports the potential for this compound to exhibit antioxidant and free radical scavenging activities.

Metabolic Pathway Modulation (e.g., Lipid Metabolism)

Hydroxylated phenylbutanones and their analogs have shown potential in modulating various metabolic pathways, with a particular focus on lipid metabolism. Research on structurally similar compounds provides insights into how this compound might influence these processes.

The structural analog Zingerone, for instance, has been noted for its lipolytic effects. researchgate.net Studies have indicated that pre-treatment with zingerone can prevent lipid peroxidation, a process where oxidants damage lipids, leading to cellular damage. researchgate.net This suggests an interference with lipid-related oxidative pathways, which is a key aspect of metabolic modulation. By preventing the degradation of lipids, such compounds may help maintain the integrity of cellular membranes and modulate signaling pathways that are dependent on lipid-derived messengers. The investigation into these effects points towards a role in regulating lipid homeostasis and protecting against oxidative stress-related metabolic disturbances.

Enzyme Interactions and Inhibition Studies

The interaction of this compound and its analogs with various enzymes is a critical area of investigation for understanding their biological effects. The specific chemical structure, featuring a hydroxyl group and a phenyl ring, allows for targeted interactions with enzyme active sites. The hydroxyl group can form hydrogen bonds, while the phenyl group can engage in hydrophobic interactions, which can influence and modulate the activity of specific enzymes.

Research has identified several enzymes that are potentially affected by hydroxylated phenylbutanones or their close structural relatives. For example, (3R)-3-Hydroxy-4-phenylbutan-2-one, a stereoisomer of a positional isomer of the target compound, has been explored as an intermediate in the synthesis of inhibitors for critical enzymes like HIV-1 protease and beta-secretase. Furthermore, the analog zingerone has been shown to directly modulate the activity of key antioxidant enzymes. researchgate.net

Table 2: Examples of Enzyme Interactions by Phenylbutanone Analogs

| Analog Compound | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| (3R)-3-Hydroxy-4-phenylbutan-2-one | HIV-1 Protease, Beta-secretase | Serves as an intermediate for the synthesis of inhibitors. | |

| Zingerone | Catalase | Decreased enzyme activity in the striatum. | researchgate.net |

These findings highlight the potential of hydroxylated phenylbutanones to act as enzyme modulators, a property that underpins many of their observed biological activities.

Spasmolytic Potential (based on related compounds)

While direct studies on the spasmolytic (smooth muscle relaxant) activity of this compound are limited, research on related phenolic compounds provides a basis for its potential in this area. researchgate.netdokumen.pub Many natural compounds containing phenolic structures are known to exhibit effects on smooth muscle tissues. researchgate.net

For example, curcuminoids, which are natural phenols derived from Curcuma longa, have demonstrated significant spasmolytic activity in isolated guinea pig ileum preparations. researchgate.net This activity suggests an ability to interfere with the mechanisms of muscle contraction. Given the structural similarities, it is plausible that hydroxylated phenylbutanones could exhibit comparable effects. The potential mechanism could involve the modulation of calcium channels or interference with intracellular signaling pathways that govern smooth muscle tone.

Elucidation of Molecular Mechanisms of Action (based on structural analogs)

Interaction with Specific Molecular Targets and Receptors

The molecular mechanism of action for hydroxylated phenylbutanones is believed to be rooted in their interaction with specific biological targets such as enzymes and cellular receptors. Based on studies of structural analogs, the key functional groups of this compound likely dictate its binding affinity and specificity.

The molecule's phenyl group can participate in hydrophobic interactions with nonpolar regions of a protein's binding pocket, enhancing the stability of the compound-target complex. Concurrently, the hydroxyl group is capable of forming hydrogen bonds with amino acid residues within the active or allosteric sites of enzymes or receptors. This dual-interaction capability allows for a relatively strong and specific binding to molecular targets. For instance, in analogs where an amino group replaces the hydroxyl group, similar hydrogen bonding interactions are observed to modulate enzyme activity. These interactions can trigger conformational changes in the target protein, leading to the modulation of its biological activity and the initiation of downstream cellular signaling events.

Biochemical Pathway Interference

The interaction of hydroxylated phenylbutanones with molecular targets can lead to the interference and modulation of various biochemical pathways. By binding to key enzymes or receptors, these compounds can alter cellular functions and signaling cascades.

Evidence from structural analogs provides a model for this interference. The analog zingerone, for example, has been shown to affect neurochemical pathways. researchgate.net In studies using a 6-hydroxydopamine-induced model, zingerone was found to enhance the reduction of striatal dopamine (B1211576) and its metabolites. researchgate.net It also influenced pathways related to oxidative stress by altering the activity of antioxidant enzymes like catalase and glutathione (B108866) peroxidase. researchgate.net This demonstrates a direct interference with the biochemical machinery responsible for neurotransmitter metabolism and cellular antioxidant defense. The ability of these compounds to modulate such pathways underscores their potential to influence complex physiological and pathological processes.

Metabolic Fates and Biotransformation of Hydroxylated Phenylbutanones

In Vitro Metabolic Characterization

Direct in vitro metabolic studies on 4-Hydroxy-3-phenylbutan-2-one are not extensively available in the current scientific literature. However, valuable insights can be gleaned from studies on structurally related phenylbutanones, which share the same core chemical scaffold.

Research utilizing rabbit liver preparations has shed light on the metabolic fate of phenyl-2-butanone, a close structural analog of this compound. When incubated with rabbit liver 9000g supernatant fraction, phenyl-2-butanone is primarily metabolized to its corresponding alcohol, 1-phenyl-2-butanol. nih.gov This reduction of the ketone group is a common metabolic pathway for many carbonyl-containing compounds. In addition to the primary alcohol metabolite, smaller quantities of 1,2-glycols and ketols (2-one-1-ols) were also formed. nih.gov

A noteworthy finding from these in vitro studies is the absence of benzoic acid as a detectable metabolite from the incubation of phenyl-2-butanone. nih.gov This is in contrast to phenylacetone (B166967) (1-phenyl-2-propanone), which does yield small amounts of benzoic acid under similar conditions. nih.gov This suggests that the position of the carbonyl group within the butanone side chain influences the metabolic route, with the 2-oxo position in phenyl-2-butanone not favoring oxidation to a carboxylic acid.

The metabolism of other related compounds, such as trans-4-phenyl-3-buten-2-one, has also been investigated using rat liver microsomes. These studies identified hydroxylated metabolites, indicating that aromatic hydroxylation is a viable metabolic pathway for phenylbutanones. psu.edu

Table 1: In Vitro Metabolites of Phenyl-2-butanone in Rabbit Liver Preparations

| Parent Compound | Primary Metabolite | Minor Metabolites | Non-detected Metabolite |

| Phenyl-2-butanone | 1-Phenyl-2-butanol | 1,2-Glycols, Ketols | Benzoic Acid |

Data sourced from in vitro studies with rabbit liver 9000g supernatant fraction. nih.gov

In Vivo Biotransformation Pathways

Specific in vivo biotransformation studies on this compound are not well-documented. However, by examining the metabolic pathways of other phenylethylamine derivatives and related compounds, potential in vivo fates can be inferred. The biotransformation of such compounds is often extensive, involving multiple enzymatic systems.

For compounds with a phenylethylamine backbone, common in vivo metabolic pathways include:

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring is a frequent Phase I reaction, primarily catalyzed by cytochrome P450 enzymes. caymanchem.com For this compound, which already possesses a hydroxyl group on the butane (B89635) chain, further hydroxylation on the phenyl ring is a plausible metabolic step.

Oxidative Deamination: This process, often mediated by monoamine oxidase (MAO) enzymes, can lead to the formation of a ketone from an amine. wikipedia.org While this compound is a ketone and not a primary amine, this pathway is central to the metabolism of many related neuroactive compounds.

Reduction of Carbonyl Groups: As observed in vitro, the ketone group of phenylbutanones can be reduced to a secondary alcohol in vivo. nih.gov This would convert this compound to the corresponding diol, 3-phenylbutane-1,2-diol.

Oxidation to Carboxylic Acids: While not observed in vitro for phenyl-2-butanone, the oxidation of the side chain to form carboxylic acids is a known metabolic pathway for some phenylethylamine derivatives, ultimately leading to the formation of compounds like benzoic acid and hippuric acid. wikipedia.orgnih.gov

Conjugation (Phase II Metabolism): The hydroxyl group of this compound, as well as any additional hydroxyl groups introduced during Phase I metabolism, are susceptible to conjugation with glucuronic acid or sulfate (B86663). This increases the water solubility of the molecule, facilitating its renal excretion.

Studies on the in vivo metabolism of trans-4-phenyl-3-buten-2-one in rats and dogs have shown that the reduction of the carbon-carbon double bond is the predominant metabolic pathway, yielding 4-phenyl-2-butanone. psu.edunih.govsigmaaldrich.com The carbonyl group was also reduced to a lesser extent to form the corresponding alcohol. psu.edunih.gov While this compound lacks this unsaturated bond, this highlights the reductive metabolic capacity for phenylbutanones in vivo.

Table 2: Plausible In Vivo Biotransformation Pathways for this compound (Inferred from Related Compounds)

| Metabolic Pathway | Potential Metabolite(s) | Enzymatic System (Likely) |

| Aromatic Hydroxylation | Hydroxylated derivatives on the phenyl ring | Cytochrome P450 |

| Carbonyl Reduction | 3-Phenylbutane-1,2-diol | Carbonyl Reductases |

| Side-chain Oxidation | Phenylacetic acid derivatives | Various oxidases |

| Conjugation | Glucuronide and sulfate conjugates | UGTs, SULTs |

These pathways are extrapolated from the known metabolism of structurally similar compounds and have not been directly confirmed for this compound.

Derivatives, Analogs, and Structure Activity Relationships Sar of Hydroxylated Phenylbutanones

Systematic Synthesis of Structural Derivatives and Analogs

The synthesis of structural derivatives and analogs of 4-Hydroxy-3-phenylbutan-2-one is a key area of research, enabling the exploration of its chemical space. Various synthetic strategies have been developed to create a library of related compounds, allowing for a systematic investigation of structure-activity relationships.

One prominent approach involves the asymmetric epoxidation of an enone followed by hydrogenolysis of the resulting α,β-epoxyketone. For instance, 1-phenyl-3-buten-2-one can be epoxidized using t-butyl hydroperoxide with a chiral La-BINOL-Ph3P=O complex as a catalyst. researchgate.netresearchgate.net This reaction yields (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one with high enantiomeric excess (ee). researchgate.netresearchgate.net Subsequent reduction of this epoxyketone in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas produces the desired (S)- or (R)-3-hydroxy-4-phenylbutan-2-one in good yield and high ee. researchgate.netresearchgate.net

Another synthetic route to access stereoisomers of 3-hydroxy-4-phenyl-2-butanone involves Shi's asymmetric epoxidation or Sharpless asymmetric dihydroxylation of a silyl (B83357) enol ether. researchgate.net These methods provide enantioselective pathways to both the (R)- and (S)-isomers. researchgate.net

Furthermore, derivatives can be synthesized by modifying the starting materials. For example, using different substituted phenylalaninals allows for the creation of a range of N-protected 1,3-diamino-4-phenylbutan-2-ol building blocks, which are structurally related to hydroxylated phenylbutanones. d-nb.info A one-pot, three-component reaction involving an aldehyde, a secondary amine, and a 2-iodo azine can generate a variety of tertiary amine products, expanding the diversity of accessible analogs. chemrxiv.org

The synthesis of positional isomers, such as 1-o-hydroxyphenyl butanone and 1-p-hydroxyphenyl butanone, has also been reported, providing further avenues for SAR studies. google.com

Table 1: Synthetic Methods for this compound and its Analogs

| Method | Starting Material | Key Reagents/Catalysts | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Epoxidation & Hydrogenolysis | 1-Phenyl-3-buten-2-one | La-BINOL-Ph3P=O, t-BuOOH, Pd/C, H₂ | (R)- or (S)-3-Hydroxy-4-phenylbutan-2-one | >90% | researchgate.netresearchgate.net |

| Shi's Asymmetric Epoxidation | Silyl enol ether of 1-phenyl-2-butanone | Shi's catalyst, oxone | (R)-3-Hydroxy-4-phenyl-2-butanone | 73% | researchgate.net |

| Sharpless Asymmetric Dihydroxylation | Silyl enol ether of 1-phenyl-2-butanone | AD-mix-β | (R)-3-Hydroxy-4-phenyl-2-butanone | 80% | researchgate.net |

| Sharpless Asymmetric Dihydroxylation | Silyl enol ether of 1-phenyl-2-butanone | AD-mix-α | (S)-3-Hydroxy-4-phenyl-2-butanone | 62% | researchgate.net |

Functional Group Modifications and Their Impact on Properties

The chemical properties and biological activity of this compound can be significantly altered by modifying its functional groups—the hydroxyl group, the ketone, and the phenyl ring. These modifications are crucial for fine-tuning the molecule's characteristics for specific applications.

The hydroxyl and ketone groups are particularly amenable to modification. The hydroxyl group can be oxidized to a ketone, yielding 4-phenyl-2,3-butanedione. Conversely, the carbonyl group of the ketone can be reduced to a secondary alcohol, producing 3-hydroxy-4-phenylbutanol. The hydroxyl group can also be substituted with other functionalities, such as halogens or alkyl groups, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

The introduction of different substituents on the phenyl ring can also modulate the molecule's properties. For example, the presence of methoxy (B1213986) and hydroxy groups on the phenyl ring is a feature of related natural compounds like zingerone (B1684294). researchgate.net Trifluoromethyl groups can also be incorporated, which is known to impact molecular properties due to stereoelectronic effects.

Table 2: Examples of Functional Group Modifications of the Phenylbutanone Scaffold

| Starting Scaffold | Modification | Reagent(s) | Resulting Functional Group | Potential Impact on Properties | Reference |

| 3-Hydroxy-4-phenylbutan-2-one (B3191320) | Oxidation of hydroxyl group | KMnO₄ or CrO₃ | Diketone | Altered electronic properties and reactivity | |

| 3-Hydroxy-4-phenylbutan-2-one | Reduction of ketone | NaBH₄ or LiAlH₄ | Diol | Increased polarity, altered hydrogen bonding capacity | |

| 3-Hydroxy-4-phenylbutan-2-one | Substitution of hydroxyl group | SOCl₂ or PBr₃ | Halogenated derivative | Modified reactivity and lipophilicity | |

| Phenylbutanone | Introduction of substituents on the phenyl ring | Various electrophilic substitution reagents | Substituted phenyl ring (e.g., methoxy, hydroxy) | Altered electronic and steric properties, modified biological interactions | researchgate.net |

Stereoisomeric Influence on Biological and Chemical Activities

The presence of a chiral center at the C3 position of this compound means that it exists as two enantiomers, (R)- and (S)-3-hydroxy-4-phenylbutan-2-one. Stereochemistry plays a pivotal role in the biological and chemical activities of chiral molecules, as the spatial arrangement of atoms can lead to different interactions with other chiral molecules, such as biological receptors and enzymes. nih.govsolubilityofthings.combiomedgrid.com

A notable example of the influence of stereoisomerism on the properties of 3-hydroxy-4-phenylbutan-2-one is its odor profile. The (S)-isomer is reported to have a strong caramel, sweet, and floral aroma, while the (R)-isomer possesses a weaker fruity and green odor. researchgate.net This difference highlights how stereochemistry can dramatically affect sensory perception, which is a biologically mediated process.

The stereochemistry of hydroxylated phenylbutanone derivatives is also critical in their application as intermediates in the synthesis of pharmaceuticals. For instance, specific stereoisomers of 1,3-diamino-4-phenylbutan-2-ol derivatives are crucial building blocks for therapeutically important molecules. d-nb.info Similarly, the (3R) configuration of 3-hydroxy-4-phenylbutan-2-one is a key feature in its use for synthesizing inhibitors of enzymes like HIV-1 protease and beta-secretase. The precise three-dimensional structure is essential for effective binding to the active site of these enzymes.

The biological activity of many chiral compounds is often confined to one enantiomer, known as the eutomer, while the other, the distomer, may be less active or even inactive. researchgate.net This stereoselectivity is often due to the specific interactions, such as hydrogen bonding and hydrophobic interactions, that can only be optimally formed by one enantiomer within the chiral environment of a biological target. nih.gov

Table 3: Stereoisomer-Specific Properties of 3-Hydroxy-4-phenylbutan-2-one

| Stereoisomer | Property | Observation | Reference |

| (S)-3-Hydroxy-4-phenylbutan-2-one | Odor | Strong caramel, sweet, and floral aroma | researchgate.net |

| (R)-3-Hydroxy-4-phenylbutan-2-one | Odor | Weak fruity and green odor | researchgate.net |

| (3R)-3-Hydroxy-4-phenylbutan-2-one | Synthetic Utility | Intermediate for HIV-1 protease and beta-secretase inhibitors |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.org These models are invaluable in drug discovery and design, as they can predict the activity of novel molecules and guide the synthesis of more potent and selective compounds.

For hydroxylated phenylbutanones and their derivatives, QSAR studies would typically involve generating a dataset of compounds with varying structural features and their corresponding measured biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can include electronic properties (e.g., partial charges, dipole moments), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). scirp.org Statistical methods are then employed to build a model that correlates these descriptors with the observed activity.

The principles of ligand design are central to the development of effective molecules that can interact with a biological target. wiley.com For derivatives of this compound, these principles would guide modifications to optimize binding affinity and selectivity. Key considerations include:

Shape Complementarity: The designed ligand should fit snugly into the binding site of the target protein.

Hydrogen Bonding: The hydroxyl group of this compound and any introduced polar groups can act as hydrogen bond donors or acceptors, forming crucial interactions with the receptor. americanpharmaceuticalreview.com

Hydrophobic Interactions: The phenyl group provides a hydrophobic region that can interact with nonpolar pockets in the binding site. americanpharmaceuticalreview.com

Electrostatic Interactions: The distribution of charge within the molecule will influence its interaction with the electrostatic field of the target.

By applying QSAR and ligand design principles, researchers can rationally modify the this compound scaffold to enhance its desired biological effects, for example, as an enzyme inhibitor. scirp.org This approach is more efficient than traditional trial-and-error synthesis and testing.

Occurrence in Natural Systems and Biosynthetic Considerations

Identification in Natural Products and Biological Matrices

4-Hydroxy-3-phenylbutan-2-one has been detected and quantified in several natural sources, highlighting its distribution across different plant species and derived products. Research findings have confirmed its presence in various types of honey, where it is considered a significant volatile compound. It has also been identified as a component of the floral scent of certain plants and in fermented beverages.

Detailed findings from various studies have identified this compound in the following natural products:

Honey: The compound is a notable constituent of several honey varieties. It has been identified in pine honey, thyme honey, and honey from the nectar of Taraxacum officinale (dandelion) and Trifolium repens (white clover). researchgate.net In some cases, it is considered a potential botanical marker. For instance, it is one of the most important phenolic compounds in Greek thyme honey, with concentrations averaging more than 35 mg/kg. researchgate.net It has also been found in Polish cornflower (Centaurea cyanus L.) honey and Sardinian sulla (Hedysarum coronarium L.) honey. researchgate.netmdpi.com Its presence in honey is likely due to its origin in the nectar of the plants foraged by bees. mdpi.com

Plants: The tropical plant Mimusops elengi, commonly known as Spanish cherry, has been reported to contain this compound. researchgate.netashs.org Additionally, it is a volatile component emitted from the flowers of wisteria, contributing to their characteristic scent. nih.gov

Fermented Beverages: The compound has been reportedly found in alcoholic beverages such as wine and sherry, where it likely contributes to the complex aroma profile developed during fermentation and aging. nih.govumt.edu.pk It has also been detected in apple cider. nih.gov

The table below summarizes the natural sources where this compound has been identified.

| Natural Source | Specific Variety/Species | Method of Detection | Reference(s) |

| Honey | Pine Honey | SPME-GC-MS | researchgate.net |

| Honey | Thyme Honey | GC-MS | researchgate.net |

| Honey | Taraxacum officinale (Dandelion) Honey | Not specified | researchgate.net |

| Honey | Trifolium repens (White Clover) Honey | Not specified | researchgate.net |

| Honey | Centaurea cyanus L. (Cornflower) Honey | GC-MS/GC-FID | researchgate.net |

| Honey | Hedysarum coronarium L. (Sulla) Honey | GC-MS | mdpi.com |

| Plant | Mimusops elengi (Spanish Cherry) | Not specified | researchgate.netashs.org |

| Plant | Wisteria Flowers | Not specified | nih.gov |

| Beverage | Wine | Not specified | nih.govumt.edu.pk |

| Beverage | Sherry | Not specified | nih.govumt.edu.pk |

| Beverage | Apple Cider | Not specified | nih.gov |

Postulated Biosynthetic Pathways and Precursors

The biosynthesis of this compound is believed to follow the established routes for the formation of phenylpropanoids and related benzene (B151609) derivatives in plants and other organisms. While the specific enzymatic steps leading to this particular ketone have not been fully elucidated, its chemical structure strongly suggests an origin from the shikimic acid pathway. mdpi.com

The shikimate pathway is a fundamental metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including phenylalanine and tyrosine. mdpi.com These amino acids serve as the primary precursors for a vast array of secondary metabolites, including phenylpropanoids.

The postulated general biosynthetic sequence for this compound is as follows:

Shikimate Pathway: The initial steps involve the conversion of primary metabolites (phosphoenolpyruvate and erythrose 4-phosphate) through a series of intermediates to produce shikimic acid, which is then converted to chorismic acid. Chorismate is a key branch-point intermediate that leads to the synthesis of L-phenylalanine.

Phenylpropanoid Pathway: The biosynthesis of phenylpropanoids begins with the deamination of L-phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL), to yield cinnamic acid. mdpi.com This is a critical regulatory step that diverts carbon flow from primary metabolism into the synthesis of phenolic compounds. nih.gov

Chain Shortening and Modification: Following the formation of cinnamic acid, a series of enzymatic reactions, including hydroxylations, methylations, and coenzyme A (CoA) ligation, can occur to produce a variety of phenylpropanoid derivatives. The formation of the four-carbon butanone side chain of this compound likely involves a chain-shortening mechanism of the C6-C3 skeleton of phenylalanine, possibly through a beta-oxidation-like process or via an aldol-type condensation reaction involving a smaller molecule. For instance, the biosynthesis of the structurally related raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) involves the condensation of p-coumaroyl-CoA with malonyl-CoA. A similar mechanism, starting from a phenylpropanoid intermediate derived from phenylalanine, is a plausible route to this compound.

Precursors for the biosynthesis of this compound are therefore rooted in primary metabolism and the early stages of the phenylpropanoid pathway.

Table of Postulated Biosynthetic Precursors:

| Precursor Molecule | Biosynthetic Pathway | Role |

| L-Phenylalanine | Shikimate Pathway | Primary aromatic amino acid precursor |

| Cinnamic Acid | Phenylpropanoid Pathway | Formed from the deamination of phenylalanine |

| Phenylpropanoid Intermediates (e.g., Phenylacetyl-CoA) | Phenylpropanoid Pathway | Intermediate for side-chain modification |

| Acetyl-CoA / Malonyl-CoA | Fatty Acid Synthesis / General Metabolism | Potential C2 unit donor for side-chain formation |

The presence of this compound in diverse natural systems underscores its origin from a conserved and fundamental biosynthetic pathway responsible for generating a wide array of aromatic compounds in nature.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H/¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-hydroxy-3-phenylbutan-2-one. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum, the chemical shifts can be assigned to the different protons within the molecule. For instance, the methyl group protons adjacent to the ketone typically appear as a singlet around δ 2.1 ppm. The methine proton, which bears the hydroxyl group, is also a key indicator. The methylene (B1212753) and phenyl group protons will also have characteristic shifts.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Key resonances include those for the carbonyl carbon, the carbon bearing the hydroxyl group, and the carbons of the phenyl ring. High-resolution mass spectrometry (HRMS) is often used in conjunction with NMR to confirm the molecular formula, C₁₀H₁₂O₂, which has an exact mass of 164.0837 g/mol .

It is important to note that in certain solvents, such as deuterated chloroform (B151607) (CDCl₃), this compound can exist as a mixture of keto and enol tautomers. rsc.org This can lead to the presence of multiple sets of signals in the NMR spectra, with the keto form usually being the major component. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for the Ketone Form of a Related α-Hydroxy Ketone in CDCl₃ rsc.org

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H | 8.52 (s, 1H), 7.68 (t, J = 7.7 Hz, 1H), 7.30 (d, J = 7.9 Hz, 1H), 7.24–7.17 (m, 1H), 4.13 (s, 2H), 1.71–1.63 (m, 6H), 0.95 (d, J = 5.9 Hz, 6H), 0.82 (d, J = 5.9 Hz, 6H) |

| ¹³C | 212.6, 154.4, 148.8, 137.1, 124.4, 122.2, 82.9, 48.0, 47.1, 24.4, 24.2 |

Note: This data is for a related compound and serves as an illustrative example. The exact chemical shifts for this compound may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. In this method, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each component.

GC-MS analysis can confirm the presence of this compound by matching its retention time and mass spectrum to a known standard. nih.govnih.gov It is also instrumental in identifying and quantifying any byproducts or residual starting materials from its synthesis. cirad.fr For example, it can be used to detect the presence of its structural isomer, 4-hydroxy-4-phenylbutan-2-one. The technique has been used to identify this compound in natural sources like honey. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess and Diastereomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, particularly for determining its enantiomeric and diastereomeric purity. nih.gov Since the compound possesses a chiral center, it can exist as two enantiomers, (R)- and (S)-3-hydroxy-4-phenylbutan-2-one.

To separate these enantiomers, chiral stationary phases (CSPs) are employed in the HPLC column. The choice of the chiral column and the mobile phase composition, which often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar solvent like isopropanol, is critical for achieving good separation. researchgate.netrsc.org The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. researchgate.net

HPLC is also crucial for assessing the diastereomeric purity when multiple chiral centers are present in related molecules. uniovi.es Different diastereomers will have different retention times on a suitable HPLC column, allowing for their separation and quantification. uniovi.es

Table 2: Example of HPLC Conditions for Enantiomeric Separation researchgate.net

| Parameter | Condition |

| Column | Chiralcel OD |

| Mobile Phase | 10:90 2-propanol-hexane |

| Flow Rate | 1 mL/min |

| Detection | UV |

| Retention Time (t_R) | (R)-isomer: 7.9 min; (S)-isomer: 9.9 min |

Note: These conditions are for a specific analysis and may need to be optimized for different instruments and samples.

X-ray Crystallography for Absolute Configuration and Solid-State Structure (for related compounds)

While obtaining a single crystal of this compound itself might be challenging, X-ray crystallography of its derivatives or related compounds provides definitive information about the absolute configuration and the three-dimensional arrangement of atoms in the solid state. iucr.orgresearchgate.net This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

The data obtained from X-ray crystallography allows for the precise determination of bond lengths, bond angles, and torsion angles, providing an unambiguous structural assignment. iucr.org For chiral molecules, this method can establish the absolute configuration of the stereocenters, which is crucial for understanding its biological activity and stereoselective synthesis. mdpi.com For instance, the crystal structure of a derivative can reveal the spatial relationship between the phenyl group, the hydroxyl group, and the ketone. iucr.org Hirshfeld surface analysis can also be employed to study intermolecular interactions within the crystal lattice. iucr.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies and Electronic Structure Analysis

No dedicated quantum chemical studies or electronic structure analyses for 4-Hydroxy-3-phenylbutan-2-one have been identified in the reviewed literature. Such studies would typically involve calculating molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), mapping the electrostatic potential to understand reactive sites, and analyzing charge distribution through methods like Natural Bond Orbital (NBO) analysis.

Molecular Geometry Optimization and Vibrational Spectroscopy Simulations

There is no available research detailing the molecular geometry optimization of this compound using computational methods. This type of analysis would determine the most stable three-dimensional arrangement of the atoms, bond lengths, and bond angles. Furthermore, no simulations of its vibrational spectra (such as infrared and Raman) have been published, which would theoretically predict the frequencies of vibrational modes and compare them to experimental data.

Electron Excitation Studies and Spectroscopic Predictions

Information regarding the electron excitation properties of this compound is not present in the scientific literature. These studies, often performed using Time-Dependent Density Functional Theory (TD-DFT), are crucial for predicting and interpreting the compound's UV-visible absorption spectrum by calculating the energies and oscillator strengths of electronic transitions.

Conformational Analysis and Molecular Dynamics Simulations

A formal conformational analysis or molecular dynamics (MD) simulation study for this compound has not been published. Conformational analysis would identify the various stable conformers (rotational isomers) of the molecule and their relative energies. Molecular dynamics simulations would provide insight into the compound's behavior and structural flexibility over time in different environments.

Applications in Organic Synthesis and Broader Research Contexts

Role as Versatile Synthetic Intermediates

Alpha-hydroxy ketones are widely recognized as valuable intermediates in the synthesis of more complex organic molecules and heterocyclic compounds, which are foundational to many pharmaceuticals and agrochemicals. While extensive research details the application of its isomers, the specific use of 4-Hydroxy-3-phenylbutan-2-one as a starting material is less documented. However, its status as a target molecule in synthetic chemistry underscores its importance. chemicalbook.com Researchers have developed specific routes for its synthesis, such as the organocatalyzed reaction of α-acetyl-benzeneacetaldehyde, indicating its relevance as a building block for further chemical transformations. chemicalbook.com

The presence of both a hydroxyl and a ketone group provides two distinct points for chemical modification, allowing it to serve as a versatile precursor. Conceptually, it can be used to build larger molecular frameworks through reactions at either or both functional groups.

Reagents in Complex Organic Reactions

The reactivity of this compound is dictated by its principal functional groups: the secondary alcohol and the ketone. As a class, α-hydroxy ketones can undergo a variety of transformations:

Oxidation: The secondary hydroxyl group can be oxidized to yield an α-diketone, 2-phenyl-2,3-butanedione.

Reduction: The carbonyl group can be reduced to form a secondary alcohol, which would result in the formation of 3-phenyl-2,4-butanediol.

Substitution: The hydroxyl group can be replaced by other functional groups like halogens or alkyl groups under specific reaction conditions.

A notable reaction is the synthesis of this compound itself. One documented method involves the reaction of α-acetyl-benzeneacetaldehyde in the presence of an organocatalyst, highlighting a modern approach to its formation. chemicalbook.com

Chiral Building Blocks in the Preparation of Advanced Organic Molecules

The structure of this compound contains a stereocenter at the third carbon atom (the carbon bearing the phenyl group). This inherent chirality means the compound can exist as two distinct enantiomers. This feature makes it a potential chiral building block for asymmetric synthesis—the synthesis of a compound as a single enantiomer. Such stereochemically pure compounds are of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is active or safe.

While significant research has been dedicated to the enantioselective synthesis and application of its isomer, 3-hydroxy-4-phenylbutan-2-one (B3191320), as a chiral precursor for pharmaceuticals, specific documented uses of an enantiomerically pure form of this compound are not widely reported in scientific literature. researchgate.net However, the general principles of asymmetric synthesis suggest its potential. If resolved into its separate enantiomers or synthesized in an enantiomerically pure form, it could serve as a valuable starting material for creating complex, three-dimensional molecules with precise stereochemical control. The development of synthetic routes to this compound suggests that it is a molecule of interest to synthetic chemists, who may explore its applications in this context in the future. chemicalbook.com

Mentioned Compounds

Future Research Directions and Emerging Opportunities

Development of Highly Efficient and Sustainable Synthetic Routes